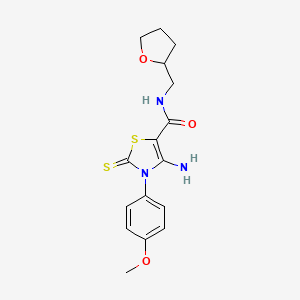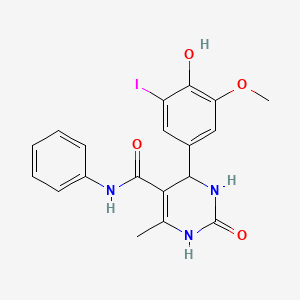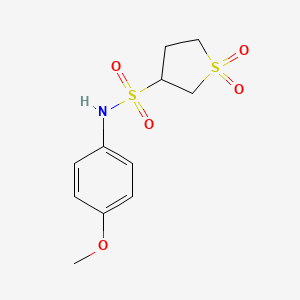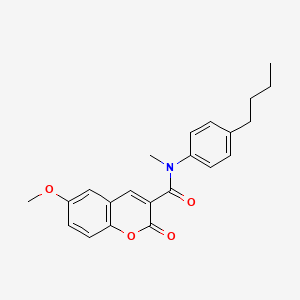
4-amino-3-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of thiazole derivatives, such as the compound , often involves solid-phase techniques, highlighting the reductive amination of formyl-phenoxyl resins and dehydrative cyclization of thiourea intermediate resin. These methods lead to compounds with potential oral bioavailability as per Lipinski's Rule, suggesting their suitability for further pharmaceutical exploration (Kim et al., 2019).
Molecular Structure Analysis
Investigations into the molecular structure of similar thiazole derivatives use techniques like X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses. These studies reveal the crystal and molecular structures, providing insights into the compound's conformation and stability. Such detailed structural analysis aids in understanding the compound's interactions at the molecular level (Rahmani et al., 2017).
Chemical Reactions and Properties
Thiazole derivatives participate in various chemical reactions, leading to the synthesis of compounds with diverse biological activities. These reactions include condensation, cyclization, and substitution, demonstrating the chemical versatility of thiazole compounds. The ability to undergo these reactions allows for the synthesis of compounds with potential anti-inflammatory, antimicrobial, and analgesic properties (Abu‐Hashem et al., 2020).
Physical Properties Analysis
The physical properties of thiazole derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various scientific fields. These properties are often determined through crystallography studies, which provide information on the compound's stability and suitability for further development (Kennedy et al., 1999).
Chemical Properties Analysis
Thiazole derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles and electrophiles, and the ability to form stable complexes with metals. These properties are essential for the compound's potential uses in catalysis, material science, and as ligands in coordination chemistry. The chemical versatility of thiazole derivatives opens up avenues for their application in creating novel materials and drugs (Reddy et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Abu-Hashem et al. (2020) explored the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research underscores the potential of such compounds in the development of new therapeutic agents (Abu-Hashem, Al-Hussain, & Zaki, 2020).
Hassan, Hafez, and Osman (2014) reported on the synthesis and characterization of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives. They evaluated these compounds for their cytotoxic activity against Ehrlich Ascites Carcinoma cells, providing insights into their potential for cancer therapy (Hassan, Hafez, & Osman, 2014).
Kim et al. (2019) developed a method for synthesizing 2-amino-5-carboxamide thiazole derivatives on a solid phase, highlighting the chemical versatility and potential pharmaceutical applications of such compounds (Kim, Kwon, Han, & Gong, 2019).
Antimicrobial and Antifungal Activities
Vasu, Nirmala, Chopra, Mohan, and Saravanan (2005) identified two thiophene-3-carboxamide derivatives with notable antibacterial and antifungal activities. Their research emphasizes the antimicrobial potential of such compounds (Vasu et al., 2005).
Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, and Demirbas (2010) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activity against tested microorganisms, indicating their usefulness in developing new antimicrobial agents (Bektaş et al., 2010).
Eigenschaften
IUPAC Name |
4-amino-3-(4-methoxyphenyl)-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-21-11-6-4-10(5-7-11)19-14(17)13(24-16(19)23)15(20)18-9-12-3-2-8-22-12/h4-7,12H,2-3,8-9,17H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDIEOGKDXWSBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3CCCO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(2-phenyl-4-quinazolinyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057547.png)
acetate](/img/structure/B4057555.png)

![N-(tert-butyl)-N'-ethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4057563.png)
![4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B4057565.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-[1-methyl-2-(3-pyridinyl)ethyl]propanamide](/img/structure/B4057575.png)
![N-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4057587.png)
![4-[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]morpholine](/img/structure/B4057595.png)
![2-(4-butoxyphenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4057621.png)


![2-(5,5-dimethyl-2-oxotetrahydro-3-furanyl)-N-{[(4-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B4057654.png)
![2-{4-bromo-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B4057660.png)
amino]-N-mesitylbutanamide](/img/structure/B4057666.png)